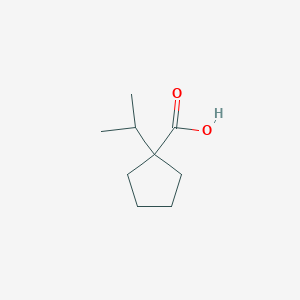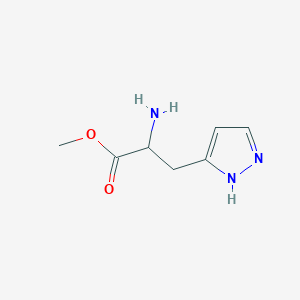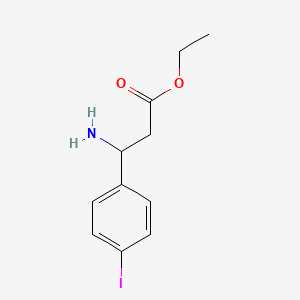
1-Isopropylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with an isopropyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives followed by carboxylation. For instance, cyclopentane can be alkylated with isopropyl halides under Friedel-Crafts alkylation conditions using a Lewis acid catalyst such as aluminum chloride. The resulting isopropylcyclopentane can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize robust oxidizing agents like potassium permanganate or chromium trioxide to achieve the desired carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or higher carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isopropylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-isopropylcyclopentane-1-carboxylic acid depends on its interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane-1-carboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric effects and reactivity.
Cyclohexane-1-carboxylic acid: Contains a six-membered ring, which alters its chemical properties and applications.
Uniqueness: 1-Isopropylcyclopentane-1-carboxylic acid is unique due to the presence of both the isopropyl group and the cyclopentane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
UAFOYVYWSSKWFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)




![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)


